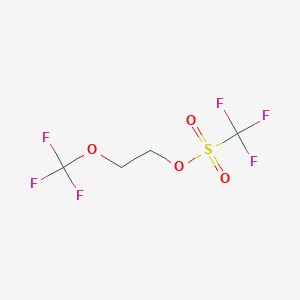
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate
Vue d'ensemble
Description
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate is an organic compound with the molecular formula C4H4F6O4S and a molecular weight of 262.13 g/mol . This compound is known for its high reactivity and is commonly used in organic synthesis as a reagent. It is a colorless liquid with a boiling point of approximately 141.2°C and a density of 1.627 g/cm³ .
Applications De Recherche Scientifique
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Material Science: It is employed in the synthesis of advanced materials, including polymers and coatings, where the trifluoromethoxy group imparts unique properties such as hydrophobicity and chemical resistance.
Safety and Hazards
The compound has been classified as dangerous according to the GHS05 and GHS06 pictograms . The hazard statements include H301, H314, and H330 . Precautionary measures include P260, P264, P270, P271, P280, P284, P301+P310, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P320, P330, P363, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It is commonly used as a reagent in organic synthesis .
Mode of Action
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate is often used as a reagent in organic synthesis, particularly as an intermediate in the synthesis of sulfonate esters . It can serve as a substitute for acidic reagents like hydrochloric acid in esterification reactions and nucleophilic substitution reactions .
Biochemical Pathways
It is known to be involved in the synthesis of various organic compounds .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would largely depend on the specific context of its use .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in an inert atmosphere at room temperature . It is also hygroscopic, meaning it readily absorbs moisture from the environment . Therefore, it should be handled and stored properly to maintain its stability and effectiveness .
Analyse Biochimique
Biochemical Properties
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for certain sulfonate-utilizing enzymes, leading to the formation of specific reaction products . Additionally, it can interact with proteins involved in cellular signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling proteins, leading to changes in cellular responses to external stimuli . Furthermore, this compound can affect the expression of specific genes, thereby modulating the production of proteins involved in various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . This compound may act as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may have minimal impact on physiological processes, while higher doses can lead to significant changes in cellular and metabolic functions . Toxic or adverse effects may be observed at very high doses, including disruptions in normal cellular activities and potential damage to tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall activity and function of the compound within biological systems. Additionally, this compound can affect metabolic flux and the levels of certain metabolites, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting overall cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through specific targeting signals or post-translational modifications . The subcellular localization of this compound can impact its activity and function, influencing various biochemical and cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-(trifluoromethoxy)ethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and efficient separation techniques to isolate the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of the trifluoromethanesulfonate group, this compound is highly reactive towards nucleophiles, leading to substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine would yield the corresponding amine derivative, while reaction with an alcohol would produce an ether .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl trifluoromethanesulfonate: Similar in structure but with an ethyl group instead of a 2-(trifluoromethoxy)ethyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains a trifluoroethyl group instead of a 2-(trifluoromethoxy)ethyl group.
Uniqueness
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulfonate groups, which impart high reactivity and unique chemical properties. This makes it particularly useful in organic synthesis and medicinal chemistry for introducing trifluoromethoxy groups into target molecules.
Propriétés
IUPAC Name |
2-(trifluoromethoxy)ethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O4S/c5-3(6,7)13-1-2-14-15(11,12)4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNJMXBWUMKLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442840 | |
| Record name | 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329710-76-1 | |
| Record name | 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethoxy)ethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)


![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)
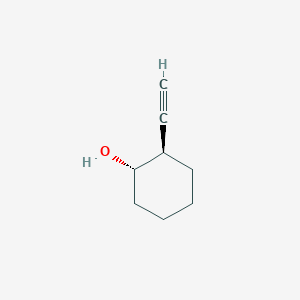

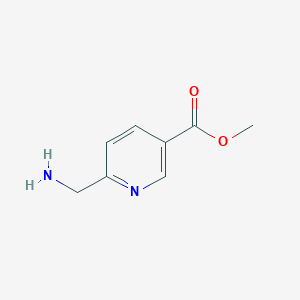
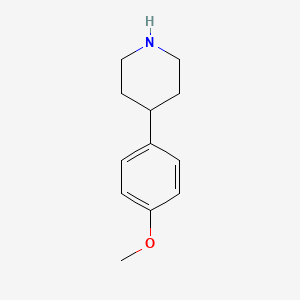
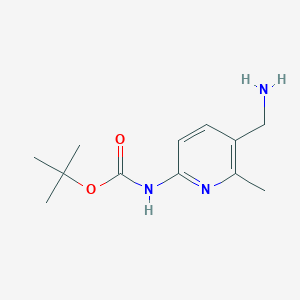

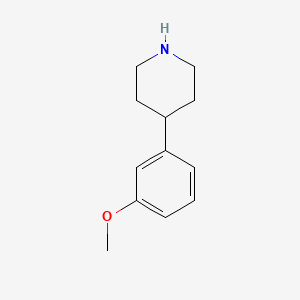

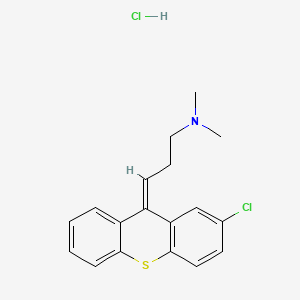
![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)
